Cas no 1402667-16-6 (4-Bromo-1,3-dihydroisobenzofuran)

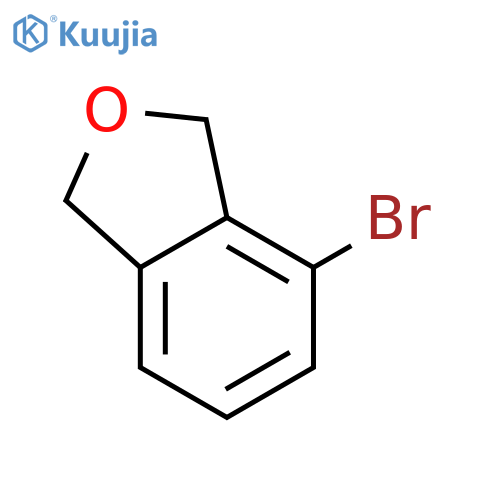

1402667-16-6 structure

商品名:4-Bromo-1,3-dihydroisobenzofuran

CAS番号:1402667-16-6

MF:C8H7BrO

メガワット:199.044581651688

MDL:MFCD22397733

CID:1057322

PubChem ID:74787761

4-Bromo-1,3-dihydroisobenzofuran 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-1,3-dihydroisobenzofuran

- 4-Bromo-1,3-dihydro-2-benzofur

- 4-Bromo-1,3-dihydro-2-benzofuran

- 4-bromo-1,3-dihydro-Isobenzofuran

- AK208702

- 6100AJ

- Isobenzofuran, 4-bromo-1,3-dihydro-

- FCH1636662

- TRA0050069

- SY022575

- 1402667-16-6

- A885879

- SCHEMBL20241845

- MFCD22397733

- 4-Bromo-1 pound not3-dihydroisobenzofuran

- CS-0060666

- Z1504682798

- EN300-208025

- DS-10161

- AKOS024258014

- DB-367353

-

- MDL: MFCD22397733

- インチ: 1S/C8H7BrO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5H2

- InChIKey: SBASERJDRPYLCK-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C([H])=C([H])C2C([H])([H])OC([H])([H])C=21

計算された属性

- せいみつぶんしりょう: 197.96800

- どういたいしつりょう: 197.96803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 9.2

じっけんとくせい

- PSA: 9.23000

- LogP: 2.47930

4-Bromo-1,3-dihydroisobenzofuran セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

4-Bromo-1,3-dihydroisobenzofuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01474-0.25g |

4-Bromo-1,3-dihydroisobenzofuran |

1402667-16-6 | 97% | 0.25g |

481.00 | 2021-07-09 | |

| Enamine | EN300-208025-0.05g |

4-bromo-1,3-dihydro-2-benzofuran |

1402667-16-6 | 90% | 0.05g |

$44.0 | 2023-09-16 | |

| Enamine | EN300-208025-10.0g |

4-bromo-1,3-dihydro-2-benzofuran |

1402667-16-6 | 95% | 10.0g |

$1216.0 | 2023-07-08 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01474-0.1g |

4-Bromo-1,3-dihydroisobenzofuran |

1402667-16-6 | 97% | 0.1g |

¥298 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1041129-5g |

Isobenzofuran, 4-bromo-1,3-dihydro- |

1402667-16-6 | 95+% | 5g |

$260 | 2024-06-08 | |

| Enamine | EN300-208025-0.1g |

4-bromo-1,3-dihydro-2-benzofuran |

1402667-16-6 | 90% | 0.1g |

$66.0 | 2023-09-16 | |

| Enamine | EN300-208025-0.5g |

4-bromo-1,3-dihydro-2-benzofuran |

1402667-16-6 | 90% | 0.5g |

$148.0 | 2023-09-16 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01474-0.1g |

4-Bromo-1,3-dihydroisobenzofuran |

1402667-16-6 | 97% | 0.1g |

298.00 | 2021-07-09 | |

| TRC | B691333-25mg |

4-Bromo-1,3-dihydro-2-benzofuran |

1402667-16-6 | 25mg |

$ 64.00 | 2023-04-18 | ||

| TRC | B691333-100mg |

4-Bromo-1,3-dihydro-2-benzofuran |

1402667-16-6 | 100mg |

$ 87.00 | 2023-04-18 |

4-Bromo-1,3-dihydroisobenzofuran 関連文献

-

1. Back matter

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

3. Back matter

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

1402667-16-6 (4-Bromo-1,3-dihydroisobenzofuran) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1402667-16-6)4-Bromo-1,3-dihydroisobenzofuran

清らかである:99%

はかる:5g

価格 ($):340.0